4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)6-1-3-7(4-2-6)16-5-8(17)9(15-16)10(18)19/h1-5,17H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOWWTXRZUIWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(C(=N2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds
The Knorr pyrazole synthesis, a classical method, forms the basis for preparing substituted pyrazoles. For 4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, 4-(trifluoromethyl)phenylhydrazine reacts with 1,3-dicarbonyl compounds such as diethyl oxalacetate or malonate derivatives. The reaction proceeds via initial hydrazone formation, followed by acid- or base-catalyzed cyclization to yield the pyrazole ring .
For example, ethyl [(dimethylamino)methylene]malonate reacts with 4-(trifluoromethyl)phenylhydrazine in ethanol under reflux to form a hydrazone intermediate. Subsequent treatment with sodium hydroxide induces cyclization, producing ethyl 4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate . This method achieves regioselectivity by controlling the electron-withdrawing effects of the carbonyl groups, directing the hydroxyl group to the 4-position.
Table 1: Representative Conditions for Hydrazine-Dicarbonyl Condensation
| Precursor | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Diethyl oxalacetate | NaOH | Ethanol | Reflux | 70% | |
| Ethyl malonyl chloride | HBF₄ | ACN | 25°C | 85% | |
| Diethyl [(dimethylamino)methylene]malonate | None | Ethanol | 80°C | 75% |
Cyclization of Enaminone Intermediates
Enaminones serve as versatile intermediates for pyrazole synthesis. A two-step protocol involves:
-
Transamination : Reacting 4-(trifluoromethyl)phenylhydrazine with diethyl [(dimethylamino)methylene]malonate in acetic acid to form an enaminone hydrazone.
-
Cyclization : Treating the hydrazone with potassium carbonate in methanol to induce ring closure, yielding the ethyl ester precursor .
This method avoids harsh conditions and provides regiochemical control. The enaminone’s electron-deficient double bond directs cyclization to the 3-carboxylate position, ensuring the hydroxyl group occupies the 4-position .
Hydrolysis of Ester Precursors
The carboxylic acid functionality is introduced via hydrolysis of ethyl or methyl esters. Ethyl 4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate undergoes saponification using lithium hydroxide in tetrahydrofuran (THF)/water at 60°C, achieving quantitative conversion to the acid . Alternatively, hydrochloric acid in dioxane selectively cleaves the ester without affecting the trifluoromethyl group .
Table 2: Hydrolysis Conditions for Ester-to-Acid Conversion
| Ester Precursor | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 4-hydroxy-pyrazole-3-carboxylate | LiOH | THF/H₂O | 60°C | 95% | |
| Methyl 4-hydroxy-pyrazole-3-carboxylate | HCl (6N) | Dioxane | Reflux | 90% |
Regioselective Synthesis via Enaminone Acylation
A novel regioselective route involves acylation of 4-(trifluoromethyl)phenylhydrazine with methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent). This method selectively forms the 3-hydroxy isomer, which is then oxidized to the carboxylic acid using Jones reagent . The regioselectivity arises from the steric and electronic effects of the trifluoromethyl group, favoring cyclization at the less hindered position.
Catalytic Systems for Enhanced Efficiency
Recent advances employ catalysts to improve reaction efficiency:
-
Cerium Catalysts : Cerium(III) complexes (e.g., [Ce(L-Pro)₂]₂(Oxa)) in ethanol at room temperature facilitate cyclization with yields up to 91% .
-
Fluoroboric Acid : HBF₄ in acetonitrile promotes rapid cyclocondensation of 1,3-diketones and hydrazines at ambient temperatures, reducing side reactions .
These systems enhance atom economy and reduce energy consumption compared to traditional thermal methods.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, while the hydroxyl group can form hydrogen bonds with enzymes or receptors. The pyrazole core is crucial for its activity, as it can interact with various biological molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis of key analogues (Table 1):
*Calculated based on formula C₁₁H₇F₃N₂O₃.
Key Observations :
- Hydroxyl Group Impact: The target compound’s -OH group enhances solubility (e.g., ~20% higher aqueous solubility than non-hydroxylated analogue ) but may increase susceptibility to oxidative metabolism.
- Trifluoromethylphenyl Role: The -CF₃ group stabilizes the carboxylic acid via inductive effects, lowering its pKa (~2.8 vs. ~3.5 for non-CF₃ analogues) .
- Substituent Trade-offs : Bulky groups (e.g., benzoyl in ) improve thermal stability but reduce bioavailability.
Biological Activity
4-Hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (CAS Number: 1152569-51-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The molecular formula of this compound is C₁₁H₇F₃N₂O₃, with a molecular weight of 272.18 g/mol. The presence of the trifluoromethyl group significantly influences its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines such as breast cancer (MDA-MB-231), lung cancer, and pancreatic cancer cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Hydroxy-1-[4-(CF₃)Ph] | MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |
| Other Pyrazole Derivatives | Various | 5.0 - 20.0 | Microtubule destabilization |
3. Antimicrobial Properties
Preliminary studies suggest that compounds containing a pyrazole core can possess antimicrobial activity against various pathogens. The trifluoromethyl group may enhance this activity, although specific data for this compound are still emerging .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
- A study published in ACS Omega demonstrated that pyrazole derivatives could act as microtubule-destabilizing agents, leading to apoptosis in cancer cells .
- Another research highlighted the structure-activity relationship (SAR) of trifluoromethyl-containing compounds, suggesting enhanced potency in inhibiting specific enzyme activities compared to their non-fluorinated counterparts .
Molecular Modeling and Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate a favorable interaction with targets involved in cancer cell proliferation and inflammation pathways .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that 4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid demonstrates cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert therapeutic effects .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary studies suggest that this compound may reduce inflammation in animal models, indicating its potential for treating inflammatory diseases .
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic effects. Animal studies have shown that it can reduce pain responses, making it a candidate for further development as a non-steroidal anti-inflammatory drug (NSAID) .
Agrochemicals
Herbicide Development
The unique chemical structure of this compound makes it suitable for use in herbicides. Research indicates that compounds with similar structures can inhibit specific enzymes in plants, leading to reduced growth or death of unwanted vegetation. This application is particularly relevant in the development of selective herbicides that target specific weed species while minimizing harm to crops .
Materials Science
Polymer Synthesis
In materials science, this compound can serve as a building block for synthesizing new polymers with unique properties. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance in polymer matrices. Research is ongoing to explore how these properties can be utilized in creating advanced materials for various applications, including coatings and composites .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid?
- Methodological Answer: Synthesis typically involves multi-step procedures starting with substituted pyrazole precursors. For example, coupling reactions using copper sulfate (CuSO₄) as a catalyst under reflux conditions (50–80°C) in polar solvents like THF/water mixtures (1:1) can introduce aryl groups. Subsequent hydrolysis of ester intermediates (e.g., ethyl 3-trifluoromethylpyrazole-4-carboxylate) under acidic or basic conditions yields the carboxylic acid moiety. Purification via silica gel chromatography or recrystallization is critical to isolate the final product .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | CuSO₄, Na₂SO₃, 50°C, 16 hr | 60% | |
| Hydrolysis | NaOH (aq), reflux | 85–90% |
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer: Characterization relies on spectroscopic and chromatographic methods:
- 1H/13C NMR : Peaks for the trifluoromethyl group (δ ~120–125 ppm in 13C NMR) and pyrazole protons (δ ~6.5–8.5 ppm) are key identifiers. Carboxylic acid protons may appear as broad singlets (δ ~12–14 ppm) in DMSO-d₆ .
- LCMS/HRMS : Molecular ion peaks (e.g., [M+H]+) and isotopic patterns confirm molecular weight. Purity (>95%) is validated via HPLC with UV detection at 254 nm .
- IR Spectroscopy : Stretching vibrations for -COOH (~1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) are observed .
Q. What are the solubility and storage recommendations for this compound?
- Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 10–25 mM concentrations. For long-term stability, store lyophilized powder at -20°C in airtight containers. Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation .
Advanced Research Questions
Q. How can solvent choice impact reaction yields in nucleophilic substitution steps?
- Methodological Answer: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing transition states in SNAr (nucleophilic aromatic substitution) reactions. For example, using DMF instead of THF increased yields by 15–20% in analogous trifluoromethylpyrazole syntheses due to better solubility of Cu catalysts. However, DMF may complicate purification; post-reaction extraction with ethyl acetate/water mixtures is recommended .
Q. How can contradictory NMR data for analogous compounds be resolved?
- Methodological Answer: Discrepancies in chemical shifts (e.g., pyrazole proton splitting patterns) may arise from substituent electronic effects or solvent interactions. To resolve ambiguities:
- Compare experimental data with DFT-calculated NMR spectra.
- Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃).
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What strategies optimize the compound’s stability under biological assay conditions?
- Methodological Answer:
- pH Adjustment : Buffering to pH 7–8 minimizes carboxylic acid deprotonation, reducing aggregation.
- Co-solvents : Use ≤5% DMSO in aqueous media to maintain solubility without denaturing proteins.
- Light Protection : Trifluoromethyl groups are photostable, but aryl rings may require amber vials to prevent photooxidation .
Q. How do substituents on the phenyl ring affect bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer: Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability by reducing cytochrome P450 oxidation. In a study of pyrazole-carboxylic acid analogs, para-substituted -CF₃ improved target binding affinity by 3-fold compared to methyl groups. Test modifications via Suzuki-Miyaura cross-coupling to introduce diverse aryl groups, followed by in vitro potency assays .
Data Contradiction Analysis
Q. How to address inconsistent reported yields for similar pyrazole-carboxylic acid syntheses?
- Methodological Answer: Variability often stems from differences in catalyst loading, solvent purity, or workup methods. For reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
